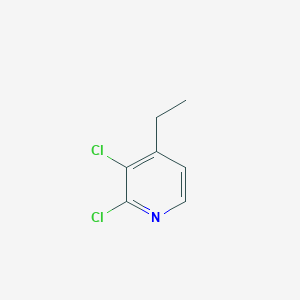
2,3-Dichloro-4-ethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-4-ethylpyridine is a chlorinated derivative of pyridine, characterized by the presence of two chlorine atoms at the 2nd and 3rd positions and an ethyl group at the 4th position of the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-ethylpyridine typically involves the chlorination of 4-ethylpyridine. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process, where 4-ethylpyridine is reacted with chlorine gas in a reactor equipped with temperature and pressure controls. This method allows for efficient production with high yield and purity .
化学反应分析
Types of Reactions: 2,3-Dichloro-4-ethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove chlorine atoms or to modify the ethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: this compound aldehyde or carboxylic acid.
Reduction: Dechlorinated pyridines or modified ethyl derivatives.
科学研究应用
2,3-Dichloro-4-ethylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of new drugs targeting various diseases.
作用机制
The mechanism of action of 2,3-Dichloro-4-ethylpyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzyme activity by binding to active sites or altering protein conformation. The chlorine atoms and ethyl group contribute to its reactivity and ability to form stable complexes with target molecules .
相似化合物的比较
2,3-Dichloropyridine: Lacks the ethyl group, making it less hydrophobic and potentially less reactive in certain contexts.
2,4-Dichloro-3-ethylpyridine: Has a different substitution pattern, which can lead to variations in chemical reactivity and biological activity.
2,3,5-Trichloropyridine: Contains an additional chlorine atom, increasing its electron-withdrawing effects and altering its reactivity.
Uniqueness: 2,3-Dichloro-4-ethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine atoms and an ethyl group allows for versatile chemical modifications and applications in various fields .
属性
CAS 编号 |
92759-36-9 |
|---|---|
分子式 |
C7H7Cl2N |
分子量 |
176.04 g/mol |
IUPAC 名称 |
2,3-dichloro-4-ethylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-2-5-3-4-10-7(9)6(5)8/h3-4H,2H2,1H3 |
InChI 键 |
RXNNIXJVRRLILL-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=NC=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide](/img/structure/B14347759.png)
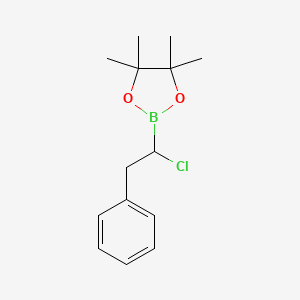
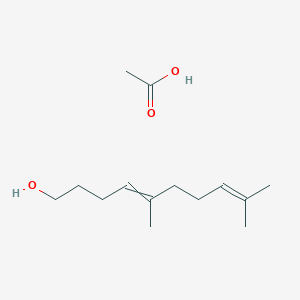
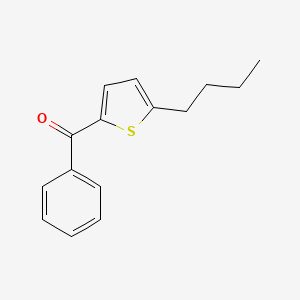
phosphanium perchlorate](/img/structure/B14347772.png)
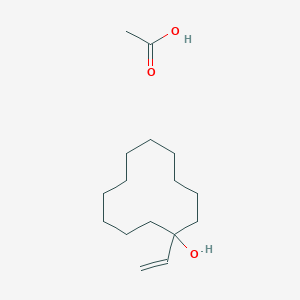
![4-Cyclohexylphenyl 3-[4-(decyloxy)phenyl]prop-2-enoate](/img/structure/B14347778.png)
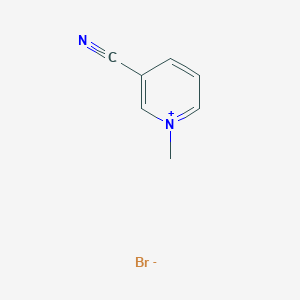
![3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14347791.png)

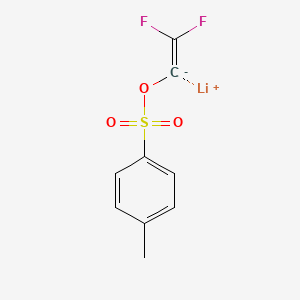
![1'-Butylspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine];hydrochloride](/img/structure/B14347821.png)
